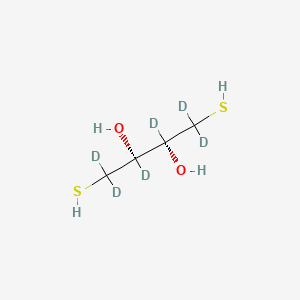
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is a deuterated form of 1,4-dithiothreitol, a compound widely used in biochemistry and molecular biology. This compound is known for its reducing properties, which make it valuable in various biochemical applications, particularly in the reduction of disulfide bonds in proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves the deuteration of 1,4-dithiothreitol. The process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high purity and consistency of the product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form a disulfide bond.
Reduction: It is primarily used as a reducing agent to break disulfide bonds in proteins.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound include reduced proteins and oxidized forms of the compound itself. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and properties.
Applications De Recherche Scientifique
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein folding and structure by reducing disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other chemical products where reduction reactions are required.
Mécanisme D'action
The mechanism of action of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves its ability to donate electrons, thereby reducing disulfide bonds in proteins. This reduction process leads to the cleavage of the disulfide bond, resulting in the formation of two thiol groups. The compound’s molecular targets include proteins with disulfide bonds, and the pathways involved are primarily related to redox reactions.
Comparaison Avec Des Composés Similaires
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 can be compared with other reducing agents such as:
1,4-Dithiothreitol: The non-deuterated form, which has similar reducing properties but lacks the deuterium atoms.
2-Mercaptoethanol: Another reducing agent used in biochemistry, but with different chemical properties and applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and less odorous than 1,4-dithiothreitol.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical techniques, such as NMR spectroscopy, by reducing background noise and improving signal clarity.
Propriétés
Formule moléculaire |
C4H10O2S2 |
|---|---|
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D |
Clé InChI |
VHJLVAABSRFDPM-XBWBKPPLSA-N |
SMILES isomérique |
[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O |
SMILES canonique |
C(C(C(CS)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
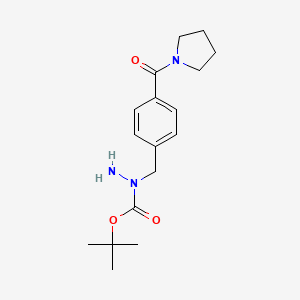
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
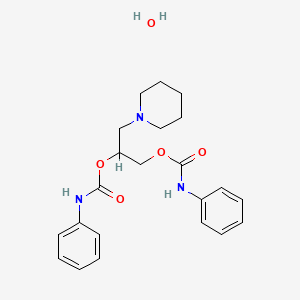


![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
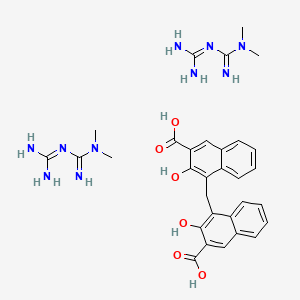


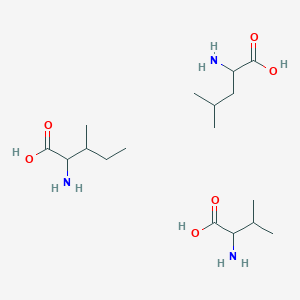
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
